molecular formula C20H27FN4O5S2 B2818219 3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1351649-01-8

3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2818219
CAS No.: 1351649-01-8
M. Wt: 486.58
InChI Key: KJPJXXNTNXHZQI-UHFFFAOYSA-N
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Description

3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C20H27FN4O5S2 and its molecular weight is 486.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A significant application of this compound and its derivatives is observed in anticancer research. Studies have demonstrated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent showing efficacy against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The presence of the piperazine group and specific structural features like 3,5-dimethyl-1H-pyrazol-1-yl contributes to their anticancer properties, offering a pathway for developing new therapeutic agents (Turov, 2020).

Antitumor and Carbonic Anhydrase Inhibition

Further research has been directed towards understanding the compound's effects on tumor growth and enzyme inhibition. New pyrazoline derivatives, including structural variations like sulfonamide and benzene, have shown cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications in managing conditions where enzyme inhibition can be beneficial (Kucukoglu et al., 2016).

Molecular Structure and Interaction Studies

Explorations into the molecular structure and interactions of related compounds have revealed insights into their biological activities. Investigations using X-ray crystallography, Hirshfeld, and DFT calculations have helped understand intermolecular interactions and electronic properties, aiding the design of compounds with optimized biological efficacy (Shawish et al., 2021).

Antimicrobial and Biofilm Inhibition

Another promising application is in antimicrobial and biofilm inhibition. Bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities, suggesting potential use in treating infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Properties

IUPAC Name

3-[4-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O5S2/c1-14-20(15(2)25(22-14)17-6-11-31(26,27)13-17)23-7-9-24(10-8-23)32(28,29)19-12-16(21)4-5-18(19)30-3/h4-5,12,17H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJXXNTNXHZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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